molecular formula C10H11ClN2O5S B611262 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride CAS No. 243966-09-8

2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

Cat. No. B611262
CAS RN: 243966-09-8
M. Wt: 306.72
InChI Key: LQGCAMWQDSYOAY-UHFFFAOYSA-N
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Description

This compound is also known as TCS-401 or TCS401 . It belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: OC(=O)C(=O)NC1=C(C(O)=O)C2=C(CNCC2)S1 . The molecular weight is 306.73 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.73 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition

TCS 401 is a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B) . PTP1B plays a key role in the negative regulation of the insulin signaling pathway, contributing to insulin resistance . By inhibiting PTP1B, TCS 401 can potentially be used in the treatment of conditions related to insulin resistance, such as type 2 diabetes .

Insulin Receptor Sensitizing

Inhibition of PTP1B by TCS 401 has been shown to sensitize the insulin signaling pathway . This means that it can enhance the body’s response to insulin, making it more effective at lowering blood sugar levels . This property makes TCS 401 a potential therapeutic agent for managing diabetes .

Dopamine Release Enhancement

TCS 401 has been shown to increase dopamine release in response to insulin . Dopamine is a neurotransmitter that plays a crucial role in how we feel pleasure and motivation. It’s also important for memory and focus . Therefore, TCS 401 could potentially be used in the treatment of conditions related to dopamine regulation, such as Parkinson’s disease or depression .

Promotion of Endothelial Cell Motility

TCS 401 has been shown to promote endothelial cell motility . Endothelial cells line the inside of blood vessels and play a key role in vascular health. By promoting their motility, TCS 401 could potentially contribute to the maintenance and repair of blood vessels, which could be beneficial in conditions like cardiovascular disease .

Induction of Retinal Pigment Epithelial Cell Differentiation

TCS 401 has been shown to induce differentiation of retinal pigment epithelial cells toward improved contractility and motility . This suggests that TCS 401 could potentially be used in the treatment of eye conditions related to the health and function of retinal pigment epithelial cells, such as age-related macular degeneration .

Safety and Hazards

The safety information available indicates that this compound is potentially dangerous. It has been assigned the GHS07, GHS08, and GHS09 pictograms, indicating that it may be harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCAMWQDSYOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 3
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 4
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 5
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

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